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Compound of Interest

Compound Name: Pulrodemstat

Cat. No.: B3324279

A detailed guide for researchers and drug development professionals on the preclinical and
clinical profiles of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors:
Pulrodemstat (CC-90011) and GSK2879552.

This guide provides a comprehensive, data-driven comparison of Pulrodemstat and
GSK2879552, two small molecule inhibitors targeting the epigenetic regulator LSD1. While
both compounds have been investigated for their therapeutic potential in oncology, they exhibit
distinct pharmacological profiles. Pulrodemstat is a potent, selective, and reversible inhibitor,
whereas GSK2879552 is an irreversible inhibitor of LSD1. This guide summarizes their
mechanism of action, preclinical efficacy, and clinical findings to aid researchers in
understanding their differential properties.

Mechanism of Action and Biochemical Potency

Both Pulrodemstat and GSK2879552 target LSD1, a flavin-dependent monoamine oxidase
that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional
repression of target genes.[1] Inhibition of LSD1 can reactivate silenced tumor suppressor
genes and induce differentiation in cancer cells.[1][2]

The key difference in their mechanism lies in the nature of their binding to LSD1. Pulrodemstat
is a reversible inhibitor, suggesting a potential for a more manageable safety profile.[3][4] In
contrast, GSK2879552 binds irreversibly to the FAD cofactor of LSD1.[5][6]

Table 1: Biochemical Potency against LSD1
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Target

Compound Inhibition Type I1C50 (nM) . Reference(s)
Selectivity
Less inhibition
Pulrodemstat ) against LSD2,
Reversible 0.25 [31[7]
(CC-90011) MAO-A, and
MAO-B
Selective versus
GSK2879552 Irreversible 24 LSD2, MAO-A, [6]

and MAO-B

Preclinical Efficacy

Both compounds have demonstrated anti-proliferative activity in various cancer cell lines,
particularly in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

In Vitro Cellular Activity

Table 2: In Vitro Anti-proliferative and Differentiation Activity
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. Key Reference(s
Compound Cell Line Assay Type EC50 (nM) L
Findings )
) ) Potent anti-
Pulrodemstat  Kasumi-1 Anti- ] ]
) ) 2 proliferative [31[7]
(CC-90011) (AML) proliferation o
activity
Potent
CD11b induction of
THP-1 (AML) _ 7 _ o [31[7]
Induction differentiation
marker
Anti- Potent anti-
H1417 _ _ ) _
proliferation 6 proliferative [31[7]
(SCLC) o
(12 days) activity
Dose-
GRP
H209, H1417 ] dependent
Suppression 3,4 ) [31[7]
(SCLC) suppression
(4 days)
of GRP
AML Cell ]
) Anti-
Lines ) ) Potent growth
GSK2879552 proliferation 137 £ 30 o
(average of inhibition
(10 days)
20)
Dose-
dependent
CD11b/CD86 _ _
THP-1 (AML) ) 3+4 increase in [8]
Expression ) o
differentiation
markers
Dose-
dependent
MOLM-13 CD11b/CD86 , _
) 4+4 increase in [8]
(AML) Expression ] o
differentiation
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SCLC Cell Anti- < 100 (in Potent, [9]
Lines proliferative sensitive cytostatic
activity lines) activity in a
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subset of
SCLC lines

In Vivo Animal Studies

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models

Tumor
Cancer Animal Dosing Growth Reference(s
Compound . I
Model Model Regimen Inhibition )
(TGI)
SCLC _
) 5 mgl/kg, oral,  78% with no
Pulrodemstat  (Patient- BALB/c nude ] ]
] ] daily for 30 body weight [31[7]
(CC-90011) Derived mice
days loss
Xenograft)
SCLC (NCI-
) 1.5 mg/kg,
GSK2879552  H1417 Mice _ >80% [9][10]
oral, daily
xenograft)
AML (MLL- Prolonged
AF9 mouse Mice Not specified survival > 80 9]
model) days

Clinical Trial Overview

Both Pulrodemstat and GSK2879552 have been evaluated in Phase I/l clinical trials.

Pulrodemstat (CC-90011): Clinical trials have shown encouraging activity and a manageable
safety profile in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's
lymphoma.[4][11] The most common treatment-related adverse event was thrombocytopenia,
which was manageable with dose modifications.[4][11] The reversible mechanism of action is
suggested to contribute to its favorable safety profile.[4]

GSK2879552: Phase | trials in patients with relapsed or refractory SCLC and AML were
terminated.[6][12] The decision was based on an unfavorable risk-benefit profile, with poor
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disease control and a high rate of adverse events.[12] Notable treatment-related adverse

events included thrombocytopenia and encephalopathy.[12][13]

Signaling Pathways and Experimental Workflows
Mechanism of LSD1 Inhibition

The following diagram illustrates the general mechanism of action of LSD1 inhibitors.
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Caption: Mechanism of LSD1 inhibition by Pulrodemstat and GSK2879552.

Experimental Workflow for In Vitro Anti-proliferation

Assay
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The following diagram outlines a typical workflow for assessing the anti-proliferative effects of
the inhibitors.
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Caption: Workflow for in vitro cell proliferation assay.
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Experimental Protocols
In Vitro Cell Proliferation Assay (Example)

Cell Lines: AML (e.g., Kasumi-1, THP-1, MOLM-13) or SCLC (e.g., H1417, H209) cell lines
are cultured in appropriate media.

Plating: Cells are seeded in 96-well plates at a predetermined optimal density.

Compound Treatment: Cells are treated with a range of concentrations of Pulrodemstat or
GSK2879552, typically in DMSO, with a final DMSO concentration kept constant across all
wells.

Incubation: Plates are incubated for a specified period (e.g., 6 to 12 days) at 37°C in a
humidified incubator with 5% CO2.

Viability Assessment: Cell viability is assessed using a commercially available kit such as
CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels,
which correlate with the number of viable cells.

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to
vehicle-treated controls, and EC50 values are calculated using a suitable software (e.qg.,
GraphPad Prism).

In Vivo Xenograft Study (Example)

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used.

Tumor Implantation: Human cancer cells (e.g., SCLC cell lines or patient-derived tumor
fragments) are implanted subcutaneously into the flanks of the mice.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume
is measured regularly using calipers.

Drug Administration: Once tumors reach a specified volume, mice are randomized into
treatment and control groups. The drug (Pulrodemstat or GSK2879552) is administered
orally at a specified dose and schedule. The control group receives the vehicle.
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o Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study.
The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the
change in tumor volume in the treated group to the control group.

» Ethical Considerations: All animal experiments must be conducted in accordance with
institutional animal care and use committee (IACUC) guidelines.

Conclusion

Pulrodemstat and GSK2879552 are both potent inhibitors of LSD1 but differ significantly in
their binding characteristics and clinical outcomes. Pulrodemstat, a reversible inhibitor, has
shown a more favorable safety profile and promising clinical activity, supporting its continued
development. In contrast, the irreversible inhibitor GSK2879552 was discontinued due to an
unfavorable risk-benefit profile observed in early clinical trials. This head-to-head comparison,
based on available preclinical and clinical data, provides valuable insights for researchers in
the field of epigenetic drug discovery and oncology. The distinct profiles of these two molecules
underscore the importance of the nature of enzyme inhibition (reversible vs. irreversible) in
determining the therapeutic window of targeted agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4626450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4626450/
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.researchgate.net/publication/387616868_Pulrodemstat_CC-90011_a_highly_potent_selective_and_reversible_lysine-specific_demethylase_1_LSD1_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC7757302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7757302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://www.researchgate.net/publication/345159991_An_Improved_Protocol_for_Establishment_of_AML_Patient-Derived_Xenograft_Models
https://www.benchchem.com/product/b3324279#head-to-head-comparison-of-pulrodemstat-and-gsk2879552
https://www.benchchem.com/product/b3324279#head-to-head-comparison-of-pulrodemstat-and-gsk2879552
https://www.benchchem.com/product/b3324279#head-to-head-comparison-of-pulrodemstat-and-gsk2879552
https://www.benchchem.com/product/b3324279#head-to-head-comparison-of-pulrodemstat-and-gsk2879552
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3324279?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

